molecular formula C14H25NO4 B13911731 Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13911731
M. Wt: 271.35 g/mol
InChI Key: SKUKFAYPHRIZHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl 3-oxopropanoate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

SKUKFAYPHRIZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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